![molecular formula C9H5BrFNO B1377592 5-Bromo-6-fluoro-1H-indole-3-carbaldehyde CAS No. 1227496-31-2](/img/structure/B1377592.png)
5-Bromo-6-fluoro-1H-indole-3-carbaldehyde
Overview
Description
5-Bromo-6-fluoro-1H-indole-3-carbaldehyde is an important raw material and intermediate used in organic synthesis, pharmaceuticals, and agrochemicals . It is a derivative of the indole family, which are ideal precursors for the synthesis of active molecules .
Synthesis Analysis
The synthesis of 5-Bromo-6-fluoro-1H-indole-3-carbaldehyde involves various chemical reactions. For instance, it can be synthesized by the reaction of 5-bromo-1H-indole-3-carbaldehyde and 1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione in ethanol/pipridine .Molecular Structure Analysis
The molecular structure of 5-Bromo-6-fluoro-1H-indole-3-carbaldehyde is complex and detailed analysis can be found in various scientific publications .Chemical Reactions Analysis
5-Bromo-6-fluoro-1H-indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures. They play a significant role in multicomponent reactions (MCRs), which offer access to complex molecules .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Bromo-6-fluoro-1H-indole-3-carbaldehyde can be found in various databases. For instance, it has a molecular weight of 242.05 .Scientific Research Applications
Pharmaceutical Research
“5-Bromo-6-fluoro-1H-indole-3-carbaldehyde” can be used in the synthesis of pharmaceutical compounds. For example, indole derivatives have been used in the preparation of curcumin derivatives as anti-proliferative and anti-inflammatory agents .
Neurological Studies
This compound may be involved in the stereoselective synthesis of dibenzylideneacetone derivatives, which serve as β-amyloid imaging probes, potentially aiding in Alzheimer’s research .
Anti-HIV Research
Indole derivatives have been reported for their potential use in anti-HIV treatments, with molecular docking studies performed to evaluate their effectiveness .
Organic Synthesis
As an intermediate in organic synthesis, “5-Bromo-6-fluoro-1H-indole-3-carbaldehyde” could be used to develop various synthetic pathways for creating complex organic molecules .
Agrochemical Development
The compound might also find applications in the development of agrochemicals due to its role as a valuable intermediate in chemical synthesis .
Molecular Diversity Studies
In research focused on molecular diversity, this compound could be used to synthesize diverse indole-based structures with potential biological activities .
Safety and Hazards
properties
IUPAC Name |
5-bromo-6-fluoro-1H-indole-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFNO/c10-7-1-6-5(4-13)3-12-9(6)2-8(7)11/h1-4,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWPRCHLVMBMXDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Br)F)NC=C2C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-6-fluoro-1H-indole-3-carbaldehyde |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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